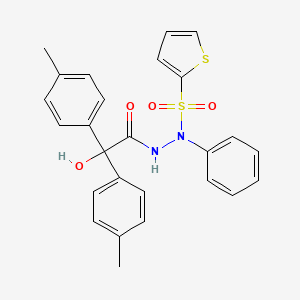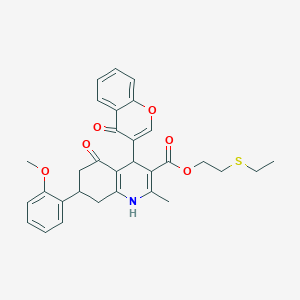![molecular formula C24H18N4O6 B14948636 (2E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(2,4-dinitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14948636.png)
(2E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(2,4-dinitrophenoxy)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-[4-(2,4-DINITROPHENOXY)PHENYL]ACRYLAMIDE is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-[4-(2,4-DINITROPHENOXY)PHENYL]ACRYLAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Nitration: Introduction of nitro groups into the phenyl ring.
Acrylamide Formation: Reaction of cyano and phenyl groups with acrylamide under controlled conditions.
Coupling Reactions: Use of coupling agents to link the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-[4-(2,4-DINITROPHENOXY)PHENYL]ACRYLAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amines, while oxidation may produce corresponding acids or ketones.
Scientific Research Applications
(2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-[4-(2,4-DINITROPHENOXY)PHENYL]ACRYLAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-[4-(2,4-DINITROPHENOXY)PHENYL]ACRYLAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of specific genes through transcriptional regulation.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-[4-(2,4-DINITROPHENOXY)PHENYL]ACRYLAMIDE: shares structural similarities with other acrylamide derivatives and nitrophenyl compounds.
Uniqueness
- The presence of both cyano and dinitrophenoxy groups in the same molecule imparts unique chemical and physical properties, distinguishing it from other related compounds.
Properties
Molecular Formula |
C24H18N4O6 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(2,4-dinitrophenoxy)phenyl]prop-2-enamide |
InChI |
InChI=1S/C24H18N4O6/c1-15-3-4-16(2)21(11-15)26-24(29)18(14-25)12-17-5-8-20(9-6-17)34-23-10-7-19(27(30)31)13-22(23)28(32)33/h3-13H,1-2H3,(H,26,29)/b18-12+ |
InChI Key |
VYHGGPUWZUWKSA-LDADJPATSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C(=C/C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/C#N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-1-phenyl-5-[4-(propan-2-yl)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14948555.png)
![3-Ethyl-2,4-dioxo-3-azaspiro[5.6]dodecane-1,5-dicarbonitrile](/img/structure/B14948560.png)

![N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B14948570.png)
![(9Z)-9-(4-bromobenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,8(9H)-dione](/img/structure/B14948572.png)
![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14948573.png)
![4-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B14948580.png)
![N-(2-methoxy-5-nitrophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B14948602.png)

![1-(3,4-Dimethoxyphenyl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B14948609.png)
![Ethyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14948612.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14948614.png)
![4-[5,5-Dimethyl-3-oxo-2-(trifluoromethyl)-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinolin-2-yl]-2,6-dimethylphenyl 4-fluorobenzoate](/img/structure/B14948624.png)
![(2Z)-N-(3-chlorophenyl)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B14948631.png)
